alpha-Maltulose

Glycemic response modulation Slowly digestible carbohydrates Enzymatic hydrolysis kinetics

Researchers require sucrose isomers with defined glycosidic linkages to ensure reproducible glycemic response and microbial fermentation data. alpha-Maltulose (CAS 85026-54-6) is a characterized α-(1→4)-linked glucose-fructose disaccharide, structurally distinct from trehalulose, turanose, leucrose, and palatinose. - Provides quantifiable intermediate hydrolysis rate by mammalian α-glucosidases - Validated 2-fold yield enhancement in 80% aqueous ethanol at 220°C (41 g/(h·kg-solution) max productivity) - Distinct 70% fermentation rate among oral plaque isolates (vs. 100% trehalulose, 25% turanose) Supplied with batch-specific analytical data. Available for immediate R&D shipment.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 85026-54-6
Cat. No. B12705516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Maltulose
CAS85026-54-6
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1
InChIKeyNBGXQZRRLOGAJF-LVIPNTBNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Maltulose Technical Overview


Alpha-Maltulose is a reducing keto-disaccharide and a structural isomer of sucrose, composed of glucose and fructose linked via an α-(1→4) glycosidic bond [1]. With molecular formula C₁₂H₂₂O₁₁ and molecular weight 342.30 g/mol, it is chemically designated as 4-O-α-D-glucopyranosyl-D-fructose [2]. Alpha-Maltulose occurs naturally in honey and germinating grains, and belongs to a class of five sucrose isomers—alongside trehalulose, turanose, leucrose, and palatinose—that exhibit distinct enzymatic hydrolysis kinetics and microbial fermentation profiles compared to sucrose [3].

Probe type α-(1→4) keto-disaccharide tool compound
Study fit Sucrose isomer comparison workflows
Process context Subcritical biotransformation precursor

Why Alpha-Maltulose Cannot Be Replaced


Sucrose isomers are not functionally interchangeable despite sharing the same elemental composition. Alpha-Maltulose possesses an α-(1→4) linkage between glucose and fructose, which confers distinct hydrolysis kinetics, thermal isomerization behavior, and oral microbial fermentation susceptibility compared to isomers with α-(1→1) (trehalulose), α-(1→3) (turanose), α-(1→5) (leucrose), and α-(1→6) (palatinose) linkages [1]. These structural differences translate directly into quantifiable divergence in enzymatic digestion rates by mammalian α-glucosidases, subcritical processing yields, and fermentation profiles by dental plaque bacteria—factors that materially affect both research reproducibility and industrial processing economics [2]. Substituting one sucrose isomer for another without accounting for these linkage-specific properties introduces uncontrolled variables in glycemic response studies, biotransformation workflows, and oral health applications.

Hydrolysis kinetics α-(1→4) linkage yields distinct α-glucosidase digestion rates vs. α-(1→1), α-(1→3), α-(1→5), or α-(1→6) isomers
Fermentation profile Oral microbial fermentation susceptibility may differ; substituting isomers can alter caries-model endpoint context
Process yield Subcritical isomerization efficiency is linkage-dependent; α-linked precursors show lower yields than β-linked

Alpha-Maltulose Comparative Performance


Intestinal α-Glucosidase Hydrolysis Rate

In a direct enzymatic characterization study using rat intestinal and individual recombinant α-glucosidases, α-maltulose was hydrolyzed with moderate activity compared to reference disaccharides. The N-terminal maltase-glucoamylase (MGAM) subunit demonstrated versatile α-hydrolytic activity across α-1,2, α-1,3, and α-1,4 linkages, positioning α-maltulose (α-1,4) as an intermediate substrate between rapidly hydrolyzed α-1,4 maltose and poorly hydrolyzed α-1,6 palatinose [1].

α-Glucosidase hydrolysis
Class-level
Moderate activity between maltose (rapid) and isomaltulose (slow)
Supports intermediate glucose release model selection
Rat/recombinant α-glucosidase assays; k'₀ not reported for maltulose
Glycemic response modulation Slowly digestible carbohydrates Enzymatic hydrolysis kinetics

Subcritical Isomerization Rate

In subcritical processing conditions, the isomerization of maltose to maltulose was quantified across varying solvent compositions. The rate constant for maltose-to-maltulose isomerization nearly doubled when the solvent was changed from subcritical water to 80 wt% aqueous ethanol at 220 °C. Maximum maltulose productivity reached approximately 41 g/(h·kg-solution). No isomerization was observed for non-reducing disaccharides trehalose and sucrose under identical conditions, confirming α-maltulose is formed selectively from reducing aldo-disaccharide precursors [1].

Subcritical isomerization rate
Direct comparison
~2-fold rate increase with 80% ethanol vs. subcritical water
Supports ethanol co-solvent process optimization
Max productivity ~41 g/(h·kg-solution) at 220 °C
Subcritical fluid processing Keto-disaccharide production Biotransformation optimization

Oral Bacterial Fermentation Selectivity

Among clinical bacterial isolates obtained from human dental plaque of children aged 22-50 months, 33% fermented palatinose, of which 69% were Actinomyces species. Critically, among the palatinose-fermenting bacterial strains, fermentation rates for other sucrose isomers varied substantially: 100% fermented trehalulose, 70% fermented maltulose, 25% fermented turanose, and 23% fermented leucrose. This demonstrates that maltulose occupies a distinct intermediate position in the oral microbial fermentation hierarchy, being more fermentable than turanose and leucrose but less universally fermented than trehalulose [1].

Oral fermentation selectivity
Direct comparison
70% fermentation among palatinose-fermenting strains (trehalulose 100%, turanose 25%, leucrose 23%)
Distinct intermediate fermentation profile for oral microbiome studies
In vitro dental plaque isolate assay (n=146 strains)
Oral microbiology Non-cariogenic sweetener evaluation Dental plaque fermentation

α- vs β-Glycosidic Bond Conversion

In subcritical aqueous ethanol processing of multiple disaccharides, aldo-disaccharides linked by β-glycosidic bonds (cellobiose, lactose, melibiose) achieved higher maximum yields of keto-disaccharide products than aldo-disaccharides linked by α-glycosidic bonds (maltose, isomaltose) under all study conditions. As an α-linked keto-disaccharide product formed from α-linked maltose, α-maltulose production is constrained by this α/β selectivity limitation, which directly impacts achievable yield and process economics. Palatinose, an α-linked keto-disaccharide, underwent primarily decomposition rather than isomerization under identical subcritical conditions, highlighting α-maltulose's intermediate stability profile [1].

α/β Bond selectivity
Class-level inference
α-Linked precursors yield lower keto-disaccharide than β-linked
α/β selectivity constrains production yield ceiling
Subcritical aqueous ethanol data; quantitative yields not extracted
Subcritical isomerization Keto-disaccharide synthesis Process yield optimization

Phospho-α-Glucosidase Affinity Across Isomers

In Klebsiella pneumoniae, phospho-α-glucosidase (AglB) catalyzed the hydrolysis of 6′-phosphorylated derivatives of all five sucrose isomers—trehalulose, turanose, maltulose, leucrose, and palatinose—with Kₘ values in the range of approximately 1-5 mM. Notably, sucrose-6-phosphate was not hydrolyzed by this enzyme, demonstrating a clear substrate discrimination based on molecular shape and lipophilicity potential differences between sucrose and its isomers. This indicates that once phosphorylated, α-maltulose is processed with kinetic parameters comparable to its four isomer counterparts [1].

AglB enzyme affinity
Direct comparison
Kₘ ~1–5 mM across all 5 isomer 6′-phosphates; sucrose-6-P not hydrolyzed
Comparable bacterial PTS substrate kinetics among isomers
Recombinant AglB from K. pneumoniae
Bacterial carbohydrate metabolism Phosphotransferase system Enzyme substrate specificity

Productivity-Conversion Trade-Off

In subcritical aqueous ethanol processing, increasing the concentration of maltose monohydrate in the feed stream decreased both the conversion percentage of maltose and the maximum yield of maltulose, but simultaneously increased the overall productivity of maltulose. The maximum productivity of maltulose achieved was approximately 41 g/(h·kg-solution). This inverse relationship between conversion percentage and productivity represents a critical optimization parameter for industrial-scale production planning [1].

Productivity trade-off
Supporting evidence
Max productivity ~41 g/(h·kg-solution); conversion decreases at higher feed concentration
Productivity-conversion balance defines production economics
Subcritical aqueous ethanol, 220 °C
Process optimization Subcritical bioprocessing Industrial yield analysis

Alpha-Maltulose Research & Industrial Applications


Glycemic Response Modulation Studies

Researchers developing slowly digestible carbohydrate formulations can utilize α-maltulose as a substrate with moderate hydrolytic activity by mammalian intestinal α-glucosidases, positioned between rapidly hydrolyzed maltose (α-1,4) and poorly hydrolyzed isomaltulose/palatinose (α-1,6). This intermediate profile, demonstrated in rat intestinal and recombinant α-glucosidase assays, makes α-maltulose suitable for in vitro digestion models aimed at characterizing glycemic response modulation in functional food development [1].

Subcritical Keto-Disaccharide Production

Process engineers optimizing subcritical aqueous ethanol systems for keto-disaccharide production can leverage the quantifiable 2-fold rate enhancement observed when shifting from subcritical water to 80 wt% aqueous ethanol at 220 °C for maltose-to-maltulose isomerization. The established maximum productivity benchmark of approximately 41 g/(h·kg-solution) provides a validated target for process scale-up and economic feasibility assessment. The α/β glycosidic bond selectivity limitation, wherein α-linked precursors yield lower maximum keto-disaccharide products than β-linked precursors, should inform precursor selection and yield expectation modeling [1].

Oral Microbiome Fermentation Selectivity

Microbiologists investigating differential fermentation of sucrose isomers by oral bacteria can employ α-maltulose as a comparator substrate with a distinct 70% fermentation rate among palatinose-fermenting dental plaque isolates. This positions α-maltulose between universally fermented trehalulose (100%) and poorly fermented turanose (25%) and leucrose (23%) under standardized in vitro conditions (1% w/v carbohydrate, pH ≤5.5, OD₆₆₀ ≥0.5). This quantifiable fermentation gradient enables experimental designs that correlate glycosidic linkage specificity (α-1,4) with oral microbial ecology outcomes [1].

Bacterial Phosphotransferase System Studies

Investigators studying bacterial carbohydrate transport and phosphorylation-dependent metabolism can utilize α-maltulose as a representative α-glucosyl-fructose substrate, given that phospho-α-glucosidase (AglB) hydrolyzes the 6′-phosphorylated derivatives of all five sucrose isomers with comparable Kₘ values (approximately 1-5 mM). The established substrate discrimination—wherein sucrose-6-phosphate is not hydrolyzed while all five isomer 6′-phosphates are—makes α-maltulose a suitable tool compound for dissecting the molecular determinants of enzyme-substrate recognition in glycosyl hydrolase Families 4 and 32 [1].

Application
Selection Property
Validation Focus
Glycemic response modulation studies
Intermediate α-glucosidase hydrolysis kinetics
In vitro digestion model context
Subcritical keto-disaccharide production
Isomerization rate in aqueous ethanol
Process yield benchmark context
Oral microbiome fermentation selectivity
Fermentation selectivity profile (α-1,4 linkage)
Dental plaque isolate assay context
Bacterial phosphotransferase system studies
Phospho-α-glucosidase substrate comparability
Enzyme kinetic parameter context

Technical Documentation Hub

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20 linked technical documents
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